4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H7ClN2 It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 4-position and a partially saturated pyrrole ring
Mechanism of Action
Target of Action
Similar compounds have shown potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in cell differentiation, growth, and angiogenesis.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit fgfr, thereby preventing cell proliferation and inducing apoptosis .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis in breast cancer 4t1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by cyclization using a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated pyrrolopyridine derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines.
Scientific Research Applications
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine derivatives
Uniqueness
4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of a partially saturated pyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to fully aromatic pyrrolopyridine derivatives.
Biological Activity
4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as an inhibitor of various kinases, particularly Janus kinase 3 (JAK3) and fibroblast growth factor receptors (FGFRs), making it a candidate for therapeutic applications in oncology and immunology.
- Molecular Formula : C7H8ClN2
- Molecular Weight : 158.60 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a chlorine substituent, which influences its biochemical interactions and stability.
This compound functions primarily by inhibiting specific protein kinases involved in cell signaling pathways.
Key Targets:
- JAK3 Inhibition : This compound binds to the ATP-binding site of JAK3, inhibiting its kinase activity. This inhibition leads to reduced proliferation and differentiation of immune cells such as T cells in response to interleukins (IL-2, IL-4, IL-7) .
- FGFR Inhibition : Recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against FGFRs. For instance, a derivative demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 .
Anticancer Effects
This compound derivatives have been evaluated for their anticancer properties. One notable study reported that specific derivatives inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. The compound also significantly reduced cell migration and invasion by modulating matrix metalloproteinase (MMP) expression .
Immunomodulatory Effects
The inhibition of JAK3 by this compound leads to decreased T cell activation and proliferation. This property makes it a potential candidate for treating autoimmune diseases where T cell activity is dysregulated .
Case Studies
-
Study on FGFR Inhibition :
- Objective : To evaluate the efficacy of pyrrolo[2,3-b]pyridine derivatives against FGFRs.
- Results : The most potent derivative exhibited IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3). It effectively inhibited the proliferation of 4T1 cells in vitro and decreased their invasive capabilities .
- JAK3 Inhibition Study :
Data Summary
Compound Derivative | Target Kinase | IC50 Value (nM) | Effect on Cell Proliferation | Effect on Migration |
---|---|---|---|---|
4h | FGFR1 | 7 | Inhibited | Reduced |
4h | FGFR2 | 9 | Inhibited | Reduced |
4h | FGFR3 | 25 | Inhibited | Reduced |
- | JAK3 | - | Inhibited T cell activation | - |
Properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXUKYBYUQZGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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